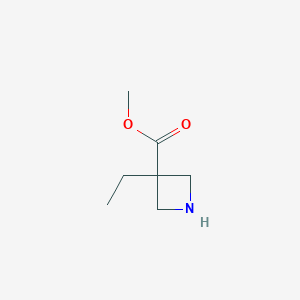

Methyl 3-ethylazetidine-3-carboxylate

Description

Significance of Four-Membered Heterocycles in Medicinal Chemistry Scaffolds

Four-membered heterocycles, particularly azetidines, are of considerable interest in medicinal chemistry. Their incorporation into molecular structures can impart desirable physicochemical and pharmacological properties. Azetidine-containing compounds have shown a wide range of biological activities, including anticancer, antibacterial, antimicrobial, and anti-inflammatory properties. medwinpublishers.comnih.gov The rigid nature of the azetidine (B1206935) ring can lead to a decrease in the entropy of binding to a biological target, potentially resulting in higher affinity for drug candidates. enamine.net

The inclusion of an azetidine scaffold can improve metabolic stability. For instance, spirocyclic azetidines are less recognized by degradation enzymes compared to analogous pyrrolidines or aromatic rings, which can mitigate early drug clearance. enamine.net This characteristic makes them attractive motifs for the design of novel therapeutic agents.

Structural Features and Conformational Aspects of Azetidine Rings

The azetidine ring is a four-membered heterocycle containing one nitrogen atom. wikipedia.org This small ring size results in considerable ring strain, which dictates its reactivity. rsc.org Unlike the planar three-membered aziridine ring, the azetidine ring is puckered to reduce eclipsing strain between adjacent hydrogen atoms. youtube.com

The conformation of the azetidine ring can be influenced by substituents. The nitrogen atom can adopt either an axial or equatorial position for its substituent in the puckered ring, with the equatorial position generally being more stable to minimize steric interactions. youtube.com Computational studies have shown that the introduction of fluorine atoms can significantly alter the conformational preferences of the azetidine ring through electrostatic and hyperconjugative effects. researchgate.net The puckered nature of the ring is a key feature that allows for the spatial presentation of substituents in distinct vectors, which is crucial for molecular recognition in biological systems.

The table below summarizes key structural and conformational properties of the azetidine ring.

| Property | Description |

| Ring Size | Four-membered heterocycle |

| Heteroatom | One nitrogen atom |

| Conformation | Puckered (non-planar) |

| Key Feature | Significant ring strain influencing reactivity |

| Substituent Preference | Equatorial position is generally more stable for N-substituents |

Historical Context of Azetidine Synthesis Methodologies

The synthesis of azetidines has historically been challenging due to the inherent ring strain of the four-membered ring. medwinpublishers.com Early methods for azetidine synthesis often resulted in low yields. adelaide.edu.au The first synthesis of azetidine was reported in 1888 by Gabriel and Weiner. magtech.com.cn

Traditional methods for forming the azetidine ring primarily involve intramolecular cyclization reactions. medwinpublishers.com These include the treatment of 3-haloamines with a strong base. adelaide.edu.au Another classical approach is the reduction of azetidin-2-ones (β-lactams). magtech.com.cn

Over the years, significant advancements in synthetic methodologies have been made. Modern methods include:

Aza-Paternò-Büchi reaction: A [2+2] photocycloaddition of imines and alkenes. rsc.org

Ring contraction and expansion reactions. magtech.com.cn

Intramolecular amination of organoboronates. organic-chemistry.org

Direct functionalization of pre-formed azetidine rings. rsc.org

These newer methods have improved the accessibility and diversity of substituted azetidines for various applications.

Overview of Azetidine Derivatives in Modern Chemical Research

Azetidine derivatives are increasingly utilized in modern chemical research, particularly in drug discovery and materials science. Their rigid framework serves as a useful scaffold for presenting functional groups in a defined spatial orientation. enamine.net This has led to the development of numerous biologically active molecules. For instance, Azelnidipine, a calcium channel blocker used as an antihypertensive agent, features an azetidine moiety. enamine.net

In addition to medicinal applications, azetidine derivatives are used as chiral auxiliaries and catalysts in asymmetric synthesis. magtech.com.cn The development of methods for the stereoselective synthesis of substituted azetidines has been a key focus, enabling access to enantiomerically pure compounds. acs.org The unique reactivity of the strained azetidine ring also allows for its use in ring-opening polymerization to produce polyamines. researchgate.net

The compound at the center of this article, Methyl 3-ethylazetidine-3-carboxylate , is a disubstituted azetidine derivative. Its structure features an ethyl group and a methyl carboxylate group at the 3-position of the azetidine ring. While specific research on this exact molecule is limited, its structural motifs are common in the broader class of azetidine derivatives explored in contemporary research. Compounds with substitution at the 3-position are valuable intermediates in the synthesis of more complex molecules. For example, Methyl 1-Boc-azetidine-3-carboxylate is a commercially available building block used in the synthesis of various pharmaceutical candidates. bldpharm.com

The table below lists some notable classes of azetidine derivatives and their applications.

| Class of Azetidine Derivative | Application(s) |

| 3-Aminoazetidines | Intermediates for biologically active compounds, including antivirals and tachykinin antagonists. google.com |

| Azetidine-2-carboxylic acids | Proline analogues that can be incorporated into peptides to alter their conformation and properties. acs.orgnih.gov |

| Spirocyclic azetidines | Used in medicinal chemistry to improve metabolic stability and steer the geometry of lead compounds. enamine.net |

| 2-Cyanoazetidines | Precursors for the synthesis of various substituted azetidines. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

methyl 3-ethylazetidine-3-carboxylate |

InChI |

InChI=1S/C7H13NO2/c1-3-7(4-8-5-7)6(9)10-2/h8H,3-5H2,1-2H3 |

InChI Key |

XQSVMKHYYQNAII-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNC1)C(=O)OC |

Origin of Product |

United States |

Synthetic Strategies for Methyl 3 Ethylazetidine 3 Carboxylate

De Novo Azetidine (B1206935) Ring Formation

The de novo construction of the azetidine ring from acyclic precursors is a fundamental approach to synthesizing compounds like methyl 3-ethylazetidine-3-carboxylate. These methods involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to create the heterocyclic core.

Cyclization Reactions in Azetidine Synthesis

Cyclization reactions are a cornerstone of azetidine synthesis, providing a direct route to the four-membered ring system. These reactions typically involve the formation of a key carbon-nitrogen bond to close the ring.

Intramolecular nucleophilic substitution is a widely employed and classical method for the synthesis of the azetidine ring. acs.org This strategy involves the cyclization of a γ-amino compound bearing a suitable leaving group on the terminal carbon. The internal nitrogen atom acts as the nucleophile, displacing the leaving group to form the strained four-membered ring. Common leaving groups include halides (Br, I) and sulfonate esters (mesylates, tosylates). nih.govmagtech.com.cn

For the synthesis of a 3,3-disubstituted azetidine such as this compound, the precursor would be a suitably substituted 3-amino-2-ethyl-2-(methoxycarbonyl)propyl derivative. The success of this approach often depends on managing the competition between the desired 4-exo-tet cyclization and potential side reactions like elimination or intermolecular reactions.

Another related approach is the intramolecular aminolysis of epoxides. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. nih.gov This method offers an alternative route to installing functionality adjacent to the azetidine ring.

| Precursor Type | Leaving Group | Catalyst/Conditions | Product Type | Ref. |

| γ-Amino Halide | Halogen (Br, I) | Base | Azetidine | acs.org |

| γ-Amino Mesylate | Mesylate | Base | Azetidine | nih.gov |

| cis-3,4-Epoxy Amine | Epoxide | La(OTf)₃ | 3-Hydroxyazetidine | nih.gov |

Photochemical [2+2] cycloaddition reactions represent a powerful and atom-economical method for constructing the azetidine skeleton. The aza Paternò-Büchi reaction, which involves the photocycloaddition of an imine and an alkene, is a primary example of this strategy. rsc.org This reaction can be initiated by direct irradiation or through the use of photosensitizers. researchgate.netnih.gov

Visible-light-mediated aza Paternò-Büchi reactions have emerged as a particularly attractive method, offering milder reaction conditions and broader substrate scope. nih.gov For instance, the reaction can be promoted by an Ir(III) photocatalyst to activate precursors like 2-isoxazoline-3-carboxylates for cycloaddition with alkenes. rsc.org The strategic choice of the imine and alkene components is crucial for accessing the desired substitution pattern on the azetidine ring.

| Reaction Type | Reactants | Conditions | Key Features | Ref. |

| Aza Paternò-Büchi | Imine, Alkene | UV light or visible light + photocatalyst | Direct [2+2] cycloaddition | rsc.org |

| Visible-Light Mediated | 2-Isoxazoline-3-carboxylate, Alkene | Ir(III) photocatalyst, blue light | Mild conditions, good functional group tolerance | rsc.org |

Transition metal catalysis offers a versatile platform for the synthesis of azetidines through various cycloaddition pathways. Palladium-catalyzed intramolecular C(sp³)–H amination has been reported as a method for forming functionalized azetidines. rsc.org This approach involves the generation of a high-valent palladium intermediate that promotes the C-N bond-forming reductive elimination.

Gold-catalyzed reactions have also been employed in the synthesis of azetidine derivatives. For example, chiral azetidin-3-ones can be prepared through a gold-catalyzed intermolecular oxidation of alkynes, which generates a reactive α-oxo gold carbene that undergoes subsequent cyclization. nih.gov While not a direct route to the carboxylate, the resulting ketone can be a versatile handle for further functionalization.

| Metal Catalyst | Reaction Type | Key Intermediate | Product Type | Ref. |

| Palladium(II) | Intramolecular C(sp³)–H Amination | Alkyl–Pd(IV) | Functionalized Azetidine | rsc.org |

| Gold(I) | Intermolecular Oxidation/Cyclization | α-Oxo Gold Carbene | Azetidin-3-one | nih.gov |

Multi-Component Reactions for Azetidine Scaffolds

Multi-component reactions (MCRs) provide an efficient and convergent strategy for the synthesis of complex molecular architectures, including azetidines, in a single step from three or more starting materials. acs.orgnih.govnih.gov This approach is highly valued for its atom economy and ability to rapidly generate libraries of substituted heterocycles.

Copper-catalyzed MCRs have been successfully applied to the synthesis of functionalized azetidine derivatives. For instance, a three-component reaction of terminal alkynes, sulfonyl azides, and carbodiimides, catalyzed by CuI, affords 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields. acs.org Another innovative MCR involves a strain-release-driven anion relay sequence starting from azabicyclo[1.1.0]butane to produce highly substituted azetidines. nih.govnih.gov This method allows for the sequential introduction of three different electrophiles, offering a high degree of modularity.

| Reaction Type | Components | Catalyst | Product | Ref. |

| Three-Component | Terminal Alkyne, Sulfonyl Azide, Carbodiimide | CuI | 2,4-Diiminoazetidine | acs.org |

| Four-Component | Azabicyclo[1.1.0]butyl-lithium, 3 Electrophiles | - | Functionalized Azetidine | nih.govnih.gov |

Stereoselective Synthesis of Azetidine Carboxylates

The development of stereoselective methods for the synthesis of azetidine carboxylates is crucial for their application in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in azetidine synthesis. For example, organocatalytic asymmetric [2+2] cycloadditions can provide straightforward access to chiral fused α-trifluoromethyl azetidines with excellent stereoselectivities under mild conditions. researchgate.net

Stereoselective access to azetidine-based α-amino acids has also been achieved through organometallic routes followed by metal-catalyzed asymmetric reduction. acs.org Furthermore, the synthesis of enantiopure cis-2,3-disubstituted azetidines has been accomplished through diastereoselective hydrozirconation of allylic amines, followed by intramolecular cyclization. rsc.org These methods highlight the potential for precise control over the stereochemistry of the azetidine ring and its substituents.

| Method | Key Step | Chiral Source/Catalyst | Stereochemical Outcome | Ref. |

| Organocatalytic [2+2] Cycloaddition | Asymmetric cycloaddition | Chiral organocatalyst | High enantioselectivity | researchgate.net |

| Asymmetric Reduction | Metal-catalyzed reduction | Chiral metal complex | Enantiomerically enriched products | acs.org |

| Diastereoselective Hydrozirconation | Hydrozirconation of chiral allylic amine | Chiral substrate | High diastereoselectivity | rsc.org |

Chiral Auxiliaries in Asymmetric Azetidine Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral azetidines.

One common approach involves the use of chiral amines, such as (S)-1-phenylethylamine, which can act as both a nitrogen donor and a chiral directing group in the formation of the azetidine ring. rsc.orgrsc.org For instance, the synthesis of optically active azetidine-2,4-dicarboxylic acids has been achieved using this auxiliary. rsc.orgrsc.org The general principle involves attaching the chiral auxiliary to an acyclic precursor, inducing diastereoselectivity during the ring-closing step, and then cleaving the auxiliary to yield the enantiomerically enriched azetidine.

Other notable chiral auxiliaries used in asymmetric synthesis include oxazolidinones and camphorsultam. wikipedia.org These are typically attached to a carboxylic acid moiety of a precursor molecule. The bulky nature of the auxiliary then shields one face of the molecule, forcing an incoming reactant, such as an alkylating agent, to approach from the less hindered side. This leads to a high degree of stereocontrol. In the context of this compound, a precursor bearing a chiral auxiliary could be designed to control the stereocenter at the C3 position.

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| (S)-1-Phenylethylamine | Synthesis of chiral azetidine dicarboxylic acids rsc.orgrsc.org | Acts as both nitrogen source and chiral director rsc.org |

| Oxazolidinones | Asymmetric alkylation and aldol (B89426) reactions wikipedia.org | Provides high diastereoselectivity through steric hindrance |

| Camphorsultam | Asymmetric alkylation and Michael additions wikipedia.org | Offers excellent stereocontrol and is often crystalline |

Enantioselective Catalysis for Azetidine Ring Closure

Enantioselective catalysis is a powerful alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Various catalytic systems have been developed for the synthesis of chiral azetidines.

Phase-transfer catalysis (PTC) has emerged as a useful method for the enantioselective synthesis of spirocyclic azetidines. nih.gov In this technique, a chiral catalyst, often derived from cinchona alkaloids, facilitates the transfer of a reactant between an aqueous and an organic phase, creating a chiral environment for the reaction. nih.gov This has been successfully applied to the intramolecular C-C bond formation to create the azetidine ring with high enantioselectivity. nih.gov

Hydrogen-bond-donor catalysis is another strategy that has been employed for the enantioselective ring-opening of azetidines, and the principles can be applied to ring-closure reactions. acs.org Chiral squaramides, for example, can act as catalysts that activate substrates through the formation of hydrogen bonds, thereby controlling the stereochemical outcome of the reaction. acs.org

Biocatalysis, using engineered enzymes, offers a highly selective method for azetidine synthesis. For example, an engineered variant of cytochrome P450 has been shown to catalyze the one-carbon ring expansion of aziridines to form chiral azetidines via a rsc.orgnih.gov-Stevens rearrangement with excellent stereocontrol. chemrxiv.org

| Catalytic Method | Example Catalyst | Reaction Type | Reported Enantiomeric Ratio (er) |

|---|---|---|---|

| Phase-Transfer Catalysis | SF5-containing cinchona alkaloid derivative nih.gov | Intramolecular C-C bond formation nih.gov | Up to 2:98 nih.gov |

| Hydrogen-Bond-Donor Catalysis | Chiral Squaramide acs.org | Enantioselective ring-opening acs.org | High enantiomeric excess (ee) reported acs.org |

| Biocatalysis | Engineered Cytochrome P450 chemrxiv.org | Ring expansion of aziridines chemrxiv.org | 99:1 chemrxiv.org |

Modification of Existing Azetidine Precursors

An alternative synthetic route involves starting with a pre-formed azetidine ring and introducing the desired functional groups. This approach is often more direct if a suitable azetidine precursor is readily available.

Esterification Reactions for Carboxylate Formation

To form the methyl carboxylate group of the target molecule, an azetidine-3-carboxylic acid precursor can be subjected to an esterification reaction. The Fischer esterification is a classic and straightforward method for this transformation. masterorganicchemistry.com This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and typically, an excess of the alcohol (methanol) is used to drive the reaction to completion. masterorganicchemistry.com

Other methods for esterification that are compatible with the azetidine ring can also be employed. For example, treatment of the carboxylic acid with diazomethane (B1218177) or (trimethylsilyl)diazomethane can provide the methyl ester under mild conditions. chemicalbook.com

Introduction of the Ethyl Side Chain at the C3 Position

The introduction of the ethyl group at the C3 position is a key step in the synthesis. This can be achieved through the alkylation of an enolate generated from a suitable precursor, such as methyl 1-N-protected-azetidine-3-carboxylate. The process involves treating the precursor with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to deprotonate the C3 position, forming a stabilized enolate. This enolate is then quenched with an electrophilic ethyl source, like ethyl iodide or ethyl bromide, to form the C-C bond.

More recently, visible light photoredox catalysis has been developed for the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids. nih.govdigitellinc.comresearchgate.net This method generates a tertiary radical at the C3 position through the extrusion of carbon dioxide, which can then react with an activated alkene to introduce an alkyl chain. nih.govdigitellinc.comresearchgate.net This approach offers a mild and efficient way to create 3,3-disubstituted azetidines. nih.gov

Protecting Group Chemistry in Synthetic Pathways

Due to the reactivity of the nitrogen atom in the azetidine ring, its protection is often necessary during the synthesis to prevent unwanted side reactions.

Nitrogen Atom Protection Strategies

A variety of protecting groups can be used for the azetidine nitrogen, and the choice depends on the specific reaction conditions of the synthetic route.

Boc (tert-butoxycarbonyl): The Boc group is a widely used protecting group that is stable to a range of reaction conditions but can be easily removed with acid. It is often introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Cbz (carboxybenzyl): The Cbz group is another common protecting group that is stable to acidic and basic conditions. It is typically removed by catalytic hydrogenation.

Sulfonyl Groups (e.g., Ts, Ms): Arenesulfonyl groups, such as tosyl (Ts) and mesyl (Ms), are robust protecting groups that are stable to strongly acidic and oxidative conditions. nih.gov They can be cleaved under reductive conditions.

Benzyl (B1604629) (Bn): The benzyl group is a versatile protecting group that can be removed by catalytic hydrogenation.

Carboxylic Acid Ester Protection and Deprotection

In the synthesis of complex molecules like this compound, the protection and deprotection of functional groups are critical steps to prevent unwanted side reactions. The carboxylic acid ester group, in this case, a methyl ester, generally serves as a protecting group for the carboxylic acid. However, in some synthetic strategies, it might be necessary to protect an ester functionality or, more commonly, to deprotect it to yield the corresponding carboxylic acid.

Protection:

While the methyl ester in the target molecule is a final functionality, in a broader synthetic context, other ester groups might be used as temporary protecting groups. For instance, a tert-butyl ester could be employed during certain reaction steps due to its stability under various conditions and its selective removal under acidic conditions. The formation of such esters can be achieved by reacting the corresponding carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst.

Deprotection:

The deprotection of a methyl ester to the corresponding carboxylic acid is a fundamental transformation in organic synthesis. This is typically achieved through saponification, which involves hydrolysis of the ester using a base, such as sodium hydroxide (B78521) or lithium hydroxide, in a mixture of water and an organic solvent like methanol or tetrahydrofuran. youtube.com The reaction proceeds through a nucleophilic acyl substitution mechanism, resulting in the formation of a carboxylate salt, which is then protonated in a subsequent acidic workup to yield the free carboxylic acid.

Alternatively, for more sensitive substrates where basic conditions could lead to undesired side reactions or racemization, other deprotection methods can be employed. researchgate.netacsgcipr.org These can include acid-catalyzed hydrolysis, though this is often slower for methyl esters, or enzymatic hydrolysis, which can offer high selectivity. acsgcipr.org For certain specialized esters, such as benzyl esters, deprotection can be achieved under neutral conditions via catalytic hydrogenation. youtube.com

| Ester Type | Deprotection Reagent | Conditions | Notes |

| Methyl Ester | NaOH or LiOH, H₂O/MeOH | Room Temperature to Reflux | Standard saponification. youtube.com |

| tert-Butyl Ester | Trifluoroacetic Acid (TFA) | Room Temperature | Mild, selective deprotection. acsgcipr.org |

| Benzyl Ester | H₂, Pd/C | Room Temperature, Atmospheric Pressure | Neutral conditions, useful for sensitive substrates. youtube.com |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of developing a robust and efficient synthesis for this compound. This process involves systematically varying parameters such as temperature, solvent, catalyst, and reagent stoichiometry to maximize the yield and purity of the desired product while minimizing reaction time and the formation of byproducts.

For the key intramolecular cyclization step, several factors would need to be carefully optimized. The choice of base is crucial for promoting the nucleophilic attack of the amine on the electrophilic carbon. A non-nucleophilic, sterically hindered base is often preferred to prevent competing intermolecular reactions. The concentration of the reaction mixture also plays a significant role; high-dilution conditions typically favor intramolecular cyclization over intermolecular polymerization.

The temperature and reaction time are interdependent variables that must be fine-tuned. While higher temperatures can increase the reaction rate, they can also lead to decomposition of the strained azetidine ring or the formation of undesired side products. Therefore, the optimal temperature is often the lowest one at which the reaction proceeds at a reasonable rate.

Solvent selection is another key parameter. The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents are often good choices for such cyclization reactions.

A systematic approach to optimization, such as a design of experiments (DoE) methodology, could be employed to efficiently explore the interplay of these different variables and identify the optimal reaction conditions.

| Parameter | Variables to be Tested | Potential Impact on Yield and Purity |

| Base | NaH, K₂CO₃, Cs₂CO₃ | Strength and steric hindrance of the base can influence the rate of cyclization and minimize side reactions. |

| Solvent | DMF, DMSO, Acetonitrile (B52724) | Polarity and boiling point of the solvent can affect solubility and reaction rate. |

| Temperature | 0 °C to 100 °C | Higher temperatures can increase reaction rate but may also lead to decomposition. |

| Concentration | 0.1 M to 0.001 M | High dilution favors intramolecular cyclization. |

Scalability Considerations in the Synthesis of this compound

The transition of a synthetic route from a laboratory scale to a larger, industrial scale presents a unique set of challenges that must be addressed to ensure the process is safe, cost-effective, and environmentally sustainable. nih.govnih.gov For the synthesis of this compound, several key scalability considerations would need to be evaluated.

Reagent and Solvent Selection: On a large scale, the cost and availability of reagents and solvents become major factors. Reagents that are expensive or difficult to source in large quantities would need to be replaced with more economical alternatives. Similarly, the use of large volumes of hazardous or environmentally persistent solvents should be minimized or replaced with greener alternatives.

Reaction Conditions: Reactions that require cryogenic temperatures or high pressures can be difficult and expensive to implement on a large scale. Therefore, a scalable synthesis should ideally be run at or near ambient temperature and pressure. The use of highly energetic or unstable intermediates should also be avoided due to safety concerns.

Purification Methods: Chromatographic purification, which is common in laboratory-scale synthesis, is often not practical for large-scale production. Alternative purification methods, such as crystallization, distillation, or extraction, would need to be developed.

Process Safety: A thorough safety assessment of the entire process is essential before scaling up. This includes identifying potential hazards, such as exothermic reactions or the formation of toxic byproducts, and implementing appropriate control measures to mitigate these risks.

Waste Management: The environmental impact of the synthesis must also be considered. A scalable process should be designed to minimize waste generation and to allow for the recycling or responsible disposal of any waste that is produced.

By carefully considering these factors during the initial route design and optimization, a synthetic process for this compound can be developed that is not only efficient in the laboratory but also viable for large-scale production.

Chemical Reactivity and Transformation Mechanisms of Methyl 3 Ethylazetidine 3 Carboxylate

Reactivity of the Azetidine (B1206935) Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which is a primary driver of its reactivity. rsc.orgresearchgate.net While more stable than the highly reactive three-membered aziridines, azetidines readily undergo reactions that relieve this strain. rsc.org The reactivity of the ring can be broadly categorized into ring-opening reactions and reactions involving the nitrogen atom.

The ring strain in azetidines makes them susceptible to ring-opening reactions when treated with various reagents. researchgate.net These reactions are often promoted by electrophilic activation of the nitrogen atom, for instance, through protonation by Brønsted acids or coordination to Lewis acids. rsc.org This activation enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack.

Nucleophilic ring-opening can proceed via two main pathways, depending on the substitution pattern and the nature of the nucleophile. Attack at the C2 or C4 position leads to cleavage of a C-N bond. For an unsymmetrically substituted azetidine like methyl 3-ethylazetidine-3-carboxylate, the regioselectivity of the attack is influenced by both steric and electronic factors. magtech.com.cn

Mechanistic Pathways:

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the nitrogen atom is protonated, forming an azetidinium ion. A nucleophile can then attack one of the ring carbons. The attack is generally favored at the less sterically hindered carbon.

Lewis Acid-Mediated Ring Opening: Lewis acids can coordinate to the nitrogen atom, similarly activating the ring towards nucleophilic attack.

Reductive Ring Opening: Treatment with reducing agents can lead to the cleavage of the C-N bonds.

| Reaction Type | Reagent/Catalyst | General Product | Mechanistic Notes |

| Acid-Catalyzed | H₂O / H⁺ | Amino alcohol | Protonation of nitrogen followed by nucleophilic attack of water. |

| Nucleophilic | R-MgBr (Grignard) | γ-Amino alcohol | Nucleophilic attack of the carbanion on a ring carbon. |

| Reductive | H₂ / Pd | 1,3-Amino alcohol | Hydrogenolysis of a C-N bond. |

The nitrogen atom in the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. ontosight.ai It can readily participate in reactions with electrophiles, such as alkylating and acylating agents. youtube.com

Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents. This reaction typically proceeds via an SN2 mechanism, leading to the formation of a quaternary azetidinium salt. The rate of this reaction can be influenced by the steric hindrance around the nitrogen atom.

Acylation: Acylation of the nitrogen atom can be achieved using acyl chlorides, acid anhydrides, or other acylating agents. masterorganicchemistry.comorganic-chemistry.orgsigmaaldrich.com This reaction results in the formation of an N-acylazetidine. The resulting amide functionality can influence the subsequent reactivity of the ring.

| Reaction | Reagent | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylazetidinium salt |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Acetylazetidine |

Reactions of the Carboxylate Ester Functionality

The methyl carboxylate group in this compound is a versatile functional group that can undergo a variety of transformations, primarily nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uklibretexts.orgpsu.edu

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with water in the presence of a strong acid catalyst. chemguide.co.uk

Base-catalyzed hydrolysis (saponification) is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), to produce the carboxylate salt. chemguide.co.uklibretexts.org

Transesterification: This reaction involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org To drive the equilibrium towards the product, the alcohol reactant is often used in large excess. mdpi.com

| Reaction | Conditions | Product |

| Acidic Hydrolysis | H₂O, H⁺, heat | 3-Ethylazetidine-3-carboxylic acid |

| Basic Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 3-Ethylazetidine-3-carboxylic acid |

| Transesterification | Ethanol, H⁺ or EtO⁻ | Ethyl 3-ethylazetidine-3-carboxylate |

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. mdpi.comnju.edu.cnresearchgate.net This reaction, known as aminolysis, often requires elevated temperatures.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via the reduction of the ester to an aldehyde, which is then further reduced to the alcohol. Weaker reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters.

| Reaction | Reagent | Product |

| Amidation | Ammonia (NH₃) | 3-Ethylazetidine-3-carboxamide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (3-Ethylazetidin-3-yl)methanol |

Reactivity of the Ethyl Substituent

The ethyl group at the C3 position is a saturated alkyl group and is generally unreactive under many conditions. Its primary influence is steric, potentially hindering the approach of reagents to the adjacent functional groups. However, under specific conditions, such as those involving free radicals, reactions at the ethyl group could occur, for instance, halogenation at the methylene (B1212753) position. These reactions are typically less selective and require harsh conditions that might not be compatible with the azetidine ring or the ester group.

Alkyl Chain Modifications and Functionalization

Direct modification of the ethyl group at the C3 position of this compound presents a synthetic challenge due to the steric hindrance of the quaternary center. However, functionalization of the azetidine ring at the C3 position, in general, has been achieved through various synthetic strategies, which could be adapted for the introduction or modification of an ethyl group.

One common approach involves the use of a precursor with a more reactive functional group at the C3 position. For instance, 3-bromoazetidine-3-carboxylic acid derivatives have been synthesized and serve as versatile intermediates. nih.govrsc.org The bromo-substituted carbon is an excellent site for nucleophilic substitution, allowing for the introduction of a variety of functional groups. nih.govrsc.org While not a direct modification of a pre-existing ethyl group, this methodology allows for the synthesis of a wide array of 3-alkyl- and 3-aryl-azetidine-3-carboxylates.

Another potential route for functionalization at the C3 position is through radical chemistry. For example, the visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and -azetidines has been demonstrated. researchgate.netdigitellinc.com This method generates a tertiary benzylic radical at the 3-position, which can then react with activated alkenes. researchgate.netdigitellinc.com A similar strategy could potentially be envisioned for 3-alkyl-azetidines, where a carboxylic acid precursor at the C3 position is used to generate a radical that could then be functionalized.

The following table summarizes some functionalization reactions on the C3 position of the azetidine ring based on analogous systems.

| Precursor Functional Group | Reagents and Conditions | Resulting Functional Group | Reference |

| Bromo | KCN, DMSO, 60 °C | Cyano | rsc.org |

| Bromo | KSCN, DMSO, 60 °C | Thiocyano | rsc.org |

| Bromo | NaN₃, DMSO, 60 °C | Azido | rsc.org |

| Bromo | K-phenoxide, DMSO, 60 °C | Phenoxy | rsc.org |

| Aryl (via Friedel-Crafts) | Furan, Ca(NTf₂)₂ | Diaryl (after oxidation) | acs.orgresearchgate.net |

These examples highlight the feasibility of introducing diverse functionalities at the C3 position, which could include the synthesis of the target molecule or its further modification.

Stereochemical Implications of Reactions

The stereochemistry of reactions involving 3,3-disubstituted azetidines like this compound is of significant interest, particularly in the context of synthesizing enantiomerically pure compounds. Research on related systems has demonstrated that reactions can proceed with a high degree of stereoselectivity.

For instance, the synthesis of cis-2,3-disubstituted azetidines has been achieved through diastereoselective hydrozirconation, indicating that facial selectivity can be controlled during the addition to a double bond within an azetidine precursor. rsc.org Furthermore, diastereoselective reduction of C3-functionalized azetidin-2-ones has been used to produce trans-2,3-disubstituted azetidines. rsc.org

Ring-opening reactions of azetidinium ions, which are activated forms of azetidines, often proceed with high stereoselectivity. nih.gov The nucleophilic attack typically occurs via an S(_N)2 mechanism, leading to inversion of stereochemistry at the attacked carbon. The regioselectivity of this ring-opening is influenced by the substituents on the ring. nih.gov

In the context of this compound, any reaction that creates a new stereocenter at the C3 position would need to consider the directing effects of the existing substituents and the geometry of the strained ring. The synthesis of chiral C2-substituted azetidines has been accomplished using chiral auxiliaries, demonstrating a viable strategy for controlling stereochemistry in this ring system. acs.org

Computational Chemistry and Mechanistic Insights

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the reactivity and conformational preferences of strained ring systems like azetidines.

DFT calculations have been employed to elucidate the mechanisms and regioselectivity of azetidine reactions. For example, in the nucleophilic ring-opening of azetidiniums, DFT has helped to understand the parameters that govern whether a nucleophile attacks the C2 or C4 position. nih.gov These studies can model the transition states of the reaction, providing insights into the energetic barriers and the electronic and steric factors that control the outcome.

The four-membered azetidine ring is not planar and exists in a puckered conformation. The nature and orientation of substituents significantly influence the ring's preferred conformation, which in turn affects its reactivity. Computational studies have been used to investigate these conformational preferences.

For example, DFT calculations and conformational analysis of N-substituted azetidines have shown that the substituent's preferred orientation can dictate the site-selectivity of reactions like lithiation. poliba.it The shielding effect of a substituent in a particular conformation can block one reaction site, leading to functionalization at another. In the case of this compound, the ethyl and methyl carboxylate groups at the C3 position will influence the ring puckering. A thorough conformational analysis would be necessary to predict the most stable conformation and how it might influence the approach of reagents in a chemical reaction. Such an analysis would consider the torsional strain and steric interactions between the substituents.

Applications of Methyl 3 Ethylazetidine 3 Carboxylate As a Synthetic Intermediate

Building Block for Complex Organic Molecules

As a foundational component, methyl 3-ethylazetidine-3-carboxylate provides a rigid scaffold upon which greater molecular complexity can be built. researchgate.net Its structure is a starting point for creating diverse chemical libraries aimed at discovering new bioactive compounds. nih.govnih.gov

The functional groups of this compound—the secondary amine and the methyl ester—are key handles for derivatization. The nitrogen atom can undergo N-alkylation or N-acylation, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides. These transformations allow chemists to attach a wide variety of other chemical groups, leading to a diverse array of new molecules. nih.govresearchgate.net This process of scaffold diversification is crucial in drug discovery, enabling the exploration of chemical space to find compounds with desired properties. broadinstitute.org For instance, the core azetidine (B1206935) structure can be elaborated into more complex fused, bridged, and spirocyclic ring systems. nih.govnih.govresearchgate.net

Below is a representative table of potential derivatization reactions that can be performed on the core scaffold.

| Reaction Type | Reagent Example | Functional Group Modified | Resulting Structure |

| N-Alkylation | Benzyl (B1604629) bromide | Ring Nitrogen | N-Benzyl-3-ethylazetidine-3-carboxylate |

| N-Acylation | Acetyl chloride | Ring Nitrogen | N-Acetyl-3-ethylazetidine-3-carboxylate |

| Ester Hydrolysis | Lithium hydroxide (B78521) | Methyl Ester | N-Protected-3-ethylazetidine-3-carboxylic acid |

| Amidation | Ammonia (B1221849)/Amine | Methyl Ester | N-Protected-3-ethylazetidine-3-carboxamide |

This table illustrates common synthetic transformations applied to similar azetidine scaffolds.

The rigid, non-planar structure of the azetidine ring is a key feature for building molecules with well-defined three-dimensional shapes. enamine.net Unlike flexible aliphatic chains, the four-membered ring locks substituents into specific spatial orientations. This conformational restriction is highly desirable in medicinal chemistry, as it can reduce the entropic penalty of a molecule binding to its biological target, potentially leading to higher affinity and selectivity. enamine.net By incorporating the this compound scaffold, chemists can design and synthesize complex molecules where the relative positions of different functional groups are precisely controlled. illinois.edu

Precursor in Medicinal Chemistry Research

In medicinal chemistry, small heterocyclic scaffolds like azetidine are privileged motifs found in many biologically active compounds. rsc.orgresearchgate.net this compound serves as a precursor, a starting molecule that is incorporated into the final structure of a potential drug candidate. incb.orgunodc.orgravimiamet.ee

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play crucial roles in cellular signaling pathways. researchgate.net Their dysregulation is implicated in various diseases, particularly cancer, making them important targets for drug development. researchgate.net Small molecules that inhibit the activity of RTKs are a major class of modern therapeutics. The azetidine scaffold has been successfully incorporated into inhibitors of RTKs, such as c-Mer Tyrosine Kinase (MerTK), demonstrating its utility in this area. nih.govfigshare.com The rigid nature of the azetidine ring helps to properly orient the functional groups of the inhibitor for optimal interaction with the kinase's binding site.

The REarranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase. nih.gov Aberrant RET activity is a known driver in several types of cancer, including thyroid and lung cancers. nih.gov Consequently, the development of small-molecule RET inhibitors is an active area of research. While specific public-domain examples detailing the direct use of this compound in the synthesis of approved RET inhibitors are limited, the incorporation of similar substituted azetidine motifs is a known strategy in kinase inhibitor design. nih.gov These scaffolds serve as valuable components for positioning key binding elements within the ATP-binding pocket of the kinase.

The development of potent and selective kinase inhibitors relies on optimizing the interactions between the small molecule and the amino acid residues of the kinase's active site. In vitro assays are used to measure the inhibitory activity of synthesized compounds. Structure-based drug design often involves modifying a core scaffold, such as an azetidine, to enhance these interactions. For example, in the development of TAK1 inhibitors, changing a pyrrolidine (B122466) ring to a smaller azetidine ring was explored to probe the space within the binding pocket, resulting in a measurable change in potency. nih.gov Such studies, focused on how structural changes affect binding affinity (IC50 values), are fundamental to the iterative process of drug discovery. researchgate.net

The following table shows hypothetical in vitro data representing how modifications to a core scaffold can influence kinase inhibition, a common practice in medicinal chemistry.

| Compound ID | Modification on Azetidine Scaffold | Target Kinase | IC50 (nM) |

| A-1 | N-H (unsubstituted) | Kinase X | 520 |

| A-2 | N-Methyl | Kinase X | 250 |

| A-3 | N-Cyclopropyl | Kinase X | 85 |

| A-4 | N-Phenyl | Kinase X | 150 |

This table provides illustrative data to demonstrate the concept of structure-activity relationships (SAR) in kinase inhibitor design.

Contributions to Lead Compound Generation

This compound serves as a valuable scaffold in the generation of lead compounds for drug discovery. The rigid four-membered azetidine ring provides a defined three-dimensional geometry, which can be exploited to orient substituents in specific spatial arrangements, thereby influencing interactions with biological targets. The presence of both an ethyl group and a methyl carboxylate group at the C3 position offers opportunities for diverse chemical modifications to explore and optimize biological activity.

The generation of lead compounds from this scaffold can be approached through several strategies:

Amide Coupling: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amides. This is a common strategy to introduce diverse functional groups and explore interactions with target proteins.

Reduction and Further Functionalization: The ester can be reduced to a primary alcohol, which can then be further functionalized through etherification, esterification, or conversion to other functional groups, expanding the chemical space that can be explored.

N-Functionalization: The secondary amine of the azetidine ring is a key site for modification. Alkylation, acylation, or arylation at this position can significantly impact the physicochemical properties and biological activity of the resulting compounds.

The exploration of azetidine derivatives as triple reuptake inhibitors highlights the potential of such scaffolds in developing novel therapeutics. nih.gov By systematically modifying the substituents on the azetidine ring, researchers can generate lead compounds with desired pharmacological profiles.

Structure-Activity Relationship (SAR) Exploration of Azetidine Derivatives (Focused on Chemical Modifications)

The structure-activity relationship (SAR) of azetidine derivatives is a critical aspect of medicinal chemistry, aiming to understand how chemical modifications to the core structure influence biological activity. For a molecule like this compound, SAR exploration would focus on the systematic modification of its key functional groups.

Key areas for SAR exploration include:

Modification of the C3-Substituents: The ethyl and methyl carboxylate groups at the C3 position are primary targets for modification. Varying the length and branching of the alkyl chain (from ethyl to other groups) can probe the size and nature of the binding pocket. The ester can be converted to amides, carboxylic acids, or alcohols to investigate the importance of hydrogen bonding and charge interactions.

Stereochemistry at C3: As the C3 carbon is a stereocenter, the synthesis of individual enantiomers and the evaluation of their biological activity is a crucial aspect of SAR. Often, one enantiomer is significantly more active than the other, providing insights into the stereochemical requirements of the biological target.

Studies on azetidine derivatives as GABA uptake inhibitors have demonstrated the importance of these modifications. For instance, the introduction of lipophilic N-alkylated residues has been shown to significantly influence the potency at GAT-1 and GAT-3 transporters. nih.gov

Table 1: Potential Chemical Modifications of this compound for SAR Exploration

| Modification Site | Type of Modification | Potential Impact on Activity |

| C3-Ester | Hydrolysis to Carboxylic Acid | Increased polarity, potential for salt formation and new interactions. |

| C3-Ester | Amidation with various amines | Introduction of diverse functional groups, modulation of hydrogen bonding capacity. |

| C3-Ester | Reduction to Alcohol | Change in electronic and steric properties, new derivatization possibilities. |

| C3-Ethyl Group | Variation of alkyl chain length | Probing the size of the binding pocket. |

| Azetidine Nitrogen | N-Alkylation/Arylation | Modulation of lipophilicity, basicity, and steric bulk. |

Role in the Development of Prodrugs and Targeted Delivery Systems (Excluding Clinical Data)

The structural features of this compound make it a suitable candidate for incorporation into prodrugs and targeted delivery systems. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. This approach can be used to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or ability to cross cell membranes.

The carboxylic acid functionality (obtained after hydrolysis of the methyl ester) is a common handle for creating prodrugs. For example, it can be esterified with a promoiety that is cleaved by enzymes in the body to release the active carboxylic acid. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acids by liver homogenates indicates the feasibility of such strategies. nih.gov

In the context of targeted delivery, this compound can be used as a linker in the synthesis of more complex molecules like antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). medchemexpress.com In these applications, the azetidine scaffold can provide a stable and synthetically versatile platform to connect a targeting moiety (like an antibody) to a payload (like a cytotoxic drug). The defined stereochemistry of the azetidine ring can also be beneficial in ensuring a precise spatial arrangement of the connected components.

Potential in Agrochemical and Material Science Applications (If Applicable, General Scope)

While the primary focus of azetidine chemistry has been in medicinal applications, there is growing interest in their use in other areas, including agrochemicals and material science. The unique chemical and physical properties of the strained four-membered ring can impart desirable characteristics to molecules in these fields.

Agrochemicals: The incorporation of azetidine rings into pesticide and herbicide candidates is an area of active research. The rigid structure can lead to enhanced binding to target enzymes or receptors in pests and weeds. The synthetic versatility of compounds like this compound allows for the creation of diverse libraries of compounds for screening in agrochemical assays.

Material Science: Azetidine-based compounds have been explored for their potential in the development of energetic materials. chemrxiv.org The ring strain of the azetidine nucleus can contribute to the energy content of a molecule. While specific data on this compound in this context is not available, the general principles suggest that functionalized azetidines are of interest in this field. The ability to introduce various functional groups onto the azetidine scaffold allows for the tuning of properties such as density, thermal stability, and sensitivity.

Analytical Methodologies for Structural Elucidation of Methyl 3 Ethylazetidine 3 Carboxylate and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map out the carbon-hydrogen framework.

For Methyl 3-ethylazetidine-3-carboxylate, ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons of the ethyl group (a triplet and a quartet), the methyl ester group (a singlet), and the azetidine (B1206935) ring protons. The chemical shifts (δ, measured in parts per million, ppm) and the coupling patterns of these signals would provide definitive evidence for the connectivity of these groups.

Similarly, ¹³C NMR spectroscopy would show a unique resonance for each carbon atom in a distinct chemical environment. The expected signals would correspond to the carbonyl carbon of the ester, the carbons of the azetidine ring, the carbons of the ethyl group, and the methyl carbon of the ester. The chemical shifts of these signals are indicative of the type of carbon and its immediate electronic environment.

A general description of the NMR instrumentation used for the characterization of related compounds involves a 400 MHz NMR instrument, with spectra for proton NMR often reported in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethyl CH₃ | ~ 0.9 | Triplet | 3H |

| Ethyl CH₂ | ~ 1.8 | Quartet | 2H |

| Azetidine CH₂ | ~ 3.5 - 3.8 | Multiplet | 4H |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Ethyl CH₃ | ~ 8 |

| Ethyl CH₂ | ~ 30 |

| Azetidine C₃ | ~ 45 |

| Azetidine CH₂ | ~ 50 |

| Methyl Ester CH₃ | ~ 52 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. For this compound, a high-resolution mass spectrum would confirm its elemental composition.

The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of the methoxy (B1213986) group (-OCH₃) from the ester or the loss of the ethyl group (-CH₂CH₃). These fragmentation pathways help to piece together the structure of the molecule. Electrospray ionization (ESI) is a common ionization technique for such analyses.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show a strong absorption band characteristic of the carbonyl group (C=O) of the ester, typically in the range of 1730-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the alkyl groups and C-N stretching for the azetidine ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. As this compound lacks a significant chromophore, it is not expected to show strong absorption in the UV-Vis region, making this technique less informative for its structural elucidation.

Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Alkyl) | 2850-2960 | Medium-Strong |

| C=O (Ester) | 1730-1750 | Strong |

| C-N (Azetidine) | 1100-1300 | Medium |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity. These methods are also crucial for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be employed, using a C18 column. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

The purity of the compound is determined by integrating the area of the peak corresponding to the target molecule and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

For the analysis of related compounds, a common setup includes an Agilent model-1260 LC system with an Agilent Poroshel 120 (EC-C18, 2.7 µm particle size, 3.0×50 mm dimensions) reverse-phase column.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While this compound may have limited volatility, GC-MS analysis could be possible, potentially after derivatization to increase its volatility and thermal stability. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of the compound in complex mixtures.

Column Chromatography for Purification

Column chromatography is a cornerstone technique for the purification of synthetic compounds like this compound from reaction mixtures. This method separates substances based on their differential adsorption to a stationary phase while a mobile phase passes through it. For azetidine derivatives, silica (B1680970) gel is the most commonly employed stationary phase due to its polarity and ability to separate compounds with varying functional groups. rsc.orgresearchgate.net

The process involves loading a concentrated solution of the crude reaction product onto the top of a column packed with silica gel. A solvent system, known as the eluent or mobile phase, is then passed through the column. The choice of eluent is critical for achieving effective separation. For moderately polar compounds such as azetidine esters, mixtures of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) are typically used. rsc.orgnih.gov The polarity of the eluent is often gradually increased during the separation (gradient elution) to effectively elute compounds with different polarities.

The separation is monitored by collecting fractions of the eluent as it exits the column and analyzing them, often by thin-layer chromatography (TLC). Fractions containing the pure desired compound are then combined and the solvent is removed, yielding the purified this compound. The selection of an appropriate solvent system is crucial for achieving high purity and recovery. nih.gov

Table 1: Representative Conditions for Column Chromatography Purification of Azetidine Carboxylate Derivatives This table illustrates common parameters used in the purification of compounds structurally similar to this compound, based on established methodologies.

| Parameter | Description | Typical Values/Reagents |

| Stationary Phase | The solid adsorbent that separates the mixture. | Silica Gel (40-63 µm particle size) |

| Mobile Phase (Eluent) | The solvent that moves the mixture through the column. | Hexane/Ethyl Acetate, Dichloromethane/Methanol |

| Elution Mode | The method of passing the eluent through the column. | Gradient or Isocratic |

| Detection Method | Method used to identify the compound in eluted fractions. | Thin-Layer Chromatography (TLC) with UV light or chemical stain |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation. For a novel or structurally complex compound like this compound, single-crystal X-ray diffraction analysis is invaluable for unambiguous structural assignment.

The process begins with the growth of a high-quality single crystal of the compound, which can be achieved through methods like slow evaporation of a solvent. This single crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are recorded by a detector. nih.gov

Mathematical analysis of this diffraction pattern allows for the calculation of the electron density distribution within the crystal. From this electron density map, a model of the atomic arrangement in the crystal's unit cell—the basic repeating structural unit—is generated. This model reveals precise details such as bond lengths, bond angles, and torsional angles. The structural data for azetidine derivatives are often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), for public access. acs.org For related azetidine compounds, crystal structures have been successfully determined, revealing key structural parameters. nih.govresearchgate.net

Table 2: Illustrative Crystallographic Data for a 3-Substituted Azetidine-3-Carboxylate Derivative The following data represent typical parameters obtained from a single-crystal X-ray diffraction analysis for a compound in this class. Specific values would need to be determined experimentally for this compound.

| Parameter | Description | Illustrative Value |

| Chemical Formula | The elemental composition of the molecule. | C₈H₁₅NO₂ |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal structure. | P2₁/c |

| a (Å) | Unit cell dimension. | 8.95 |

| b (Å) | Unit cell dimension. | 10.50 |

| c (Å) | Unit cell dimension. | 9.88 |

| α (°) | Unit cell angle. | 90 |

| β (°) | Unit cell angle. | 105.2 |

| γ (°) | Unit cell angle. | 90 |

| Volume (ų) | The volume of the unit cell. | 897.5 |

| Z | The number of molecules per unit cell. | 4 |

Future Perspectives and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

While classical methods for constructing 3,3-disubstituted azetidines often involve multi-step processes like intramolecular cyclization or [2+2] cycloadditions, contemporary research is focused on more modular and efficient strategies. acs.org The development of these routes is crucial for accessing a diverse range of analogs of methyl 3-ethylazetidine-3-carboxylate for structure-activity relationship (SAR) studies.

Emerging synthetic approaches include:

Strain-Release Driven Methods : These methods utilize highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), which can undergo reactions with a variety of nucleophiles to rapidly generate complex 3,3-disubstituted azetidines. acs.org This strategy offers a divergent and versatile pathway to access these scaffolds. researchgate.net

Modular Synthesis via Azetidinylation Reagents : A recently developed protocol employs azetidinyl trichloroacetimidates as "azetidinylation reagents." These can react with a broad range of nucleophiles under mild, scandium-catalyzed conditions to afford 3,3-disubstituted azetidines in high yields. acs.org This approach is noted for its wide substrate scope and compatibility with various functional groups. acs.org

Photocatalytic and Nickel-Catalyzed Strategies : Functionalization of tertiary radicals generated from carboxylic acid or bromide precursors at the 3-position of the azetidine (B1206935) ring represents another modern approach. acs.org Visible-light photoredox catalysis can be used to generate these radicals, which can then participate in reactions like conjugate additions. researchgate.net

Intramolecular C-H Amination : Palladium-catalyzed intramolecular C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.orgorganic-chemistry.org This method allows for the direct formation of the azetidine ring from an acyclic amine precursor, offering an efficient and atom-economical route. rsc.org

These advanced synthetic methods promise to accelerate the exploration of the chemical space around this compound, providing access to novel derivatives with tailored properties.

Exploration of Bioisosteric Replacements of the Ester Functionality

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize a molecule's pharmacological and physicochemical properties, such as potency, selectivity, metabolic stability, and bioavailability. drughunter.comnih.gov The methyl ester group in this compound is a prime target for such modification, as esters can be susceptible to in vivo hydrolysis by esterases. u-tokyo.ac.jp

Exploring bioisosteres for the ester group can lead to compounds with improved drug-like properties. Potential replacements can be broadly categorized and are highly context-dependent. drughunter.com

Table 1: Potential Bioisosteric Replacements for the Ester Group

| Bioisostere Class | Specific Examples | Rationale for Replacement |

|---|---|---|

| Amides | Primary, secondary, or tertiary amides | Generally more resistant to hydrolysis than esters, can modulate hydrogen bonding capabilities. patsnap.com |

| Heterocycles | 1,3,4-Oxadiazole, 1,2,4-Oxadiazole, Isoxazole | Mimic the hydrogen bond accepting properties and geometry of the ester while often conferring greater metabolic stability. u-tokyo.ac.jpcambridgemedchemconsulting.com |

| Trifluoromethyl Groups | -CF₃ | Can act as a non-hydrolyzable mimic in certain contexts, altering electronic properties and lipophilicity. |

Mechanistic Investigations of Azetidine Ring Stability and Transformations

The four-membered azetidine ring possesses significant ring strain (approximately 26 kcal/mol), which is a driving force for its reactivity but also a potential source of instability. rsc.org Understanding the degradation pathways and chemical transformations of the this compound scaffold is critical for its development as a stable therapeutic agent.

A key degradation mechanism for some N-substituted azetidines is an acid-mediated intramolecular ring-opening. nih.govacs.org This process is often initiated by protonation of the azetidine nitrogen, which activates the ring. A pendant nucleophilic group on the N-substituent can then attack one of the ring carbons, leading to cleavage of the four-membered ring. nih.gov

Further mechanistic studies on this compound and its derivatives would focus on:

Forced Degradation Studies : Subjecting the compound to hydrolytic (acidic, basic) and oxidative stress conditions can identify its liabilities. nih.gov Such studies have revealed that a second degradation mechanism, besides common amide hydrolysis, can involve the formation of an azetidinium ion, which activates the ring for nucleophilic attack. nih.govresearchgate.net

Impact of Substituents : Investigating how different substituents on the azetidine nitrogen and at the 3-position influence the ring's electronic properties and, consequently, its stability and reactivity.

Ring-Expansion and Rearrangement Reactions : The inherent strain of the azetidine ring makes it a substrate for various ring-expansion reactions to form larger, more stable heterocycles like pyrrolidines or piperidines, offering pathways to new chemical scaffolds. researchgate.net

Application in Fragment-Based Drug Discovery (FBDD) Programs

Fragment-based drug discovery (FBDD) has become a powerful paradigm for identifying lead compounds. nih.gov This approach uses small molecules, or "fragments," to probe the binding sites of biological targets. Azetidines, including scaffolds like this compound, are highly valuable as fragments for several reasons.

Three-Dimensionality : Unlike many flat, aromatic fragments, azetidines are non-planar, rigid scaffolds. researchgate.net This three-dimensionality allows them to explore regions of chemical space that are inaccessible to traditional, flatter molecules, potentially leading to novel interactions with protein targets. nih.gov

Improved Physicochemical Properties : The incorporation of azetidine motifs can lead to improved properties such as aqueous solubility while maintaining a low molecular weight and lipophilicity, which are desirable characteristics for fragments. nih.gov

Conformational Rigidity : The strained ring structure limits the number of rotatable bonds, reducing the entropic penalty upon binding to a target and potentially leading to higher binding affinity for elaborated hits. enamine.net

Novelty : Azetidines represent under-explored chemical space, offering opportunities for developing new intellectual property. researchgate.net

Libraries of diverse azetidine-based scaffolds can be synthesized and screened to identify starting points for the development of potent and selective inhibitors. nih.govresearchgate.net The defined exit vectors from the 3,3-disubstituted core of this compound make it an ideal starting point for fragment elaboration.

Integration with Automated Synthesis and High-Throughput Experimentation

The future development and optimization of this compound and its analogs will be significantly accelerated by the integration of automated synthesis and high-throughput experimentation (HTE). trajanscimed.com HTE utilizes automation and miniaturization to perform a large number of chemical reactions in parallel, typically in multi-well plates. youtube.com

This approach offers several advantages:

Rapid Reaction Optimization : HTE allows for the rapid screening of a wide array of catalysts, solvents, bases, and other reaction parameters to quickly identify optimal conditions for synthesizing new derivatives. youtube.com

Library Synthesis : Automated platforms can be used to rapidly synthesize large libraries of analogs by combining a core scaffold with a diverse set of building blocks. youtube.com This is essential for building robust SAR data.

Resource Efficiency : By working at a small scale (microliters to milliliters), HTE minimizes the consumption of valuable starting materials and reagents and reduces waste. trajanscimed.com

Data Generation for Machine Learning : The large, high-quality datasets generated from HTE are ideal for training machine learning algorithms, which can then predict the outcomes of new reactions and guide future experimental design. youtube.com

The workflow for applying HTE to this compound would involve the design of experimental arrays, automated dispensing of reagents using liquid handling robots, parallel reaction execution, and rapid analysis of outcomes, creating a closed-loop cycle of design, synthesis, and testing. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-ethylazetidine-3-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via esterification of 3-ethylazetidine-3-carboxylic acid using methanol under acidic catalysis or through alkylation of methyl azetidine-3-carboxylate precursors. Optimization involves controlling reaction temperature (e.g., 0–5°C for acid-sensitive intermediates) and using anhydrous conditions to minimize hydrolysis. Yield improvements may require iterative purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR in CDCl or DMSO-d to confirm ester group (-COOCH) and azetidine ring protons (e.g., downfield shifts for NH protons in DO exchange experiments).

- X-ray Crystallography : Employ SHELXL for structure refinement and ORTEP-3 for visualizing thermal ellipsoids and molecular geometry . For twinned crystals, use SHELXL’s TWIN/BASF commands to resolve ambiguities .

Q. How should stability studies be designed to assess this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated degradation studies at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) and track ester hydrolysis by quantifying free carboxylic acid. Store the compound in airtight containers under nitrogen at -20°C for long-term stability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential irritation from ester groups. For spills, neutralize with sodium bicarbonate and dispose of waste via certified chemical disposal services. Document risk assessments using GHS hazard codes from safety data sheets .

Advanced Research Questions

Q. How can this compound be utilized in designing enzyme-mimetic catalysts?

- Methodological Answer : The azetidine ring’s strained geometry and ester functionality make it a candidate for mimicking enzyme active sites. Computational docking (e.g., AutoDock Vina) can predict interactions with substrates. Experimentally, anchor the compound onto silica-supported matrices via carboxylate groups to test catalytic efficiency in hydrolysis or redox reactions, referencing enzyme-inspired proton-coupled electron transfer mechanisms .

Q. What computational strategies resolve discrepancies between theoretical and experimental structural data for this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and compare with X-ray results. Use Hirshfeld surface analysis (CrystalExplorer) to identify non-covalent interactions. For torsional mismatches, re-examine refinement parameters in SHELXL or apply multipole models for electron density mapping .

Q. How can researchers address contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Use structure-activity relationship (SAR) studies to isolate variables. For example, synthesize analogs with modified ethyl or ester groups and test against control cell lines (e.g., MTT assays). Apply statistical tools like ANOVA to validate reproducibility. Cross-reference cytotoxicity data with purity assessments (HPLC >95%) to rule out impurity-driven artifacts .

Q. What advanced techniques validate the compound’s role in supramolecular assembly or coordination chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.